N-(2,6-diethylphenyl)thiophene-2-carboxamide
CAS No.: 449154-56-7
Cat. No.: VC6953314
Molecular Formula: C15H17NOS
Molecular Weight: 259.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 449154-56-7 |
|---|---|
| Molecular Formula | C15H17NOS |
| Molecular Weight | 259.37 |
| IUPAC Name | N-(2,6-diethylphenyl)thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C15H17NOS/c1-3-11-7-5-8-12(4-2)14(11)16-15(17)13-9-6-10-18-13/h5-10H,3-4H2,1-2H3,(H,16,17) |
| Standard InChI Key | LHWKGTYIUGLNRX-UHFFFAOYSA-N |
| SMILES | CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CS2 |
Introduction
Chemical Identity and Structural Features
N-(2,6-Diethylphenyl)thiophene-2-carboxamide features a thiophene ring substituted at the 2-position with a carboxamide group, which is further linked to a 2,6-diethylphenyl moiety. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | N-(2,6-diethylphenyl)thiophene-2-carboxamide |
| Molecular Formula | C₁₅H₁₇NOS |
| Molecular Weight | 259.37 g/mol |
| CAS Registry Number | 449154-56-7 |
| SMILES | CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CS2 |
| InChIKey | LHWKGTYIUGLNRX-UHFFFAOYSA-N |
The diethyl substituents on the phenyl ring introduce steric bulk, potentially influencing the compound’s solubility and intermolecular interactions. The thiophene ring, a five-membered heterocycle with a sulfur atom, contributes to electronic delocalization, which may enhance binding affinity in biological systems.
Synthetic Methodologies
General Synthesis of Thiophene-2-carboxamides
Thiophene-2-carboxamides are typically synthesized via coupling reactions between thiophene-2-carboxylic acid derivatives and amines. For N-(2,6-diethylphenyl)thiophene-2-carboxamide, a plausible route involves:
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Activation of Thiophene-2-carboxylic Acid: Conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
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Amide Bond Formation: Reaction with 2,6-diethylaniline in the presence of a base such as triethylamine (Et₃N) to neutralize HCl byproducts.
Example Reaction:
Comparative Analysis with Analogous Compounds
The synthesis of N-(2,6-dimethylphenyl)thiophene-2-carboxamide, a structural analog, follows similar steps but uses 2,6-dimethylaniline instead. Substituting methyl groups with ethyl groups may necessitate adjusted reaction conditions (e.g., longer reaction times or higher temperatures) due to increased steric hindrance.
Physicochemical Properties
Solubility and Stability
Computational Insights and Molecular Modeling
Density Functional Theory (DFT) Studies
Computational studies on related thiophene carboxamides have explored their electronic structures and reactivity. For example, the HOMO-LUMO gap of N-(2,6-dimethylphenyl)thiophene-2-carboxamide was calculated to be 4.2 eV, indicating moderate stability and potential for charge-transfer interactions. Similar analyses for the diethyl variant could predict its redox behavior and suitability in electronic materials.
Molecular Docking Simulations
| Activity | Mechanism of Action | Example Compound |
|---|---|---|
| Antimicrobial | Disruption of bacterial cell membranes | N-(2,6-Dimethylphenyl)thiophene-2-carboxamide |
| Anti-inflammatory | Inhibition of COX-2 enzyme | N-(4-Chlorophenyl)thiophene-2-carboxamide |
| Anticancer | Induction of apoptosis | N-(3,4-Dimethoxyphenyl)thiophene-2-carboxamide |
The diethyl groups in N-(2,6-diethylphenyl)thiophene-2-carboxamide may improve lipophilicity, enhancing blood-brain barrier penetration for central nervous system targets.
Materials Science Applications
Thiophene derivatives are utilized in:
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Organic Semiconductors: Due to π-conjugated systems enabling charge transport.
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Luminescent Materials: Thiophene-based polymers exhibit tunable emission properties.
Future Research Directions
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Synthetic Optimization: Systematic studies to improve yields and purity under varying conditions (e.g., solvent, catalyst).
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Biological Screening: Evaluation of antimicrobial, anticancer, and anti-inflammatory activities in vitro and in vivo.
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Computational Predictions: DFT and molecular dynamics simulations to guide structure-activity relationship (SAR) studies.
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